copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate
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Overview
Description
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is a coordination compound formed by the interaction of nitrilotriacetic acid and copper ions. This compound is known for its chelating properties, which make it useful in various industrial and scientific applications. The copper ion in this compound is coordinated with the nitrilotriacetic acid, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, nitrilotri-, copper(2+) salt (1:1) typically involves the reaction of nitrilotriacetic acid with a copper(2+) salt, such as copper sulfate or copper chloride. The reaction is carried out in an aqueous solution, where the nitrilotriacetic acid acts as a chelating agent, binding to the copper ions to form the complex. The reaction can be represented as follows:
Nitrilotriacetic acid+Copper(2+) salt→Acetic acid, nitrilotri-, copper(2+) salt (1:1)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of nitrilotriacetic acid to a solution containing copper ions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The copper ion in the complex can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the copper ion in the complex.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as ethylenediamine or other chelating agents, under controlled conditions.
Major Products Formed
Oxidation: The oxidation of the copper ion can lead to the formation of copper(3+) complexes or other oxidation states.
Substitution: Ligand exchange reactions result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in biochemical assays and studies involving metal ions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in water treatment processes, metal plating, and as a stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of acetic acid, nitrilotri-, copper(2+) salt (1:1) involves the chelation of copper ions by nitrilotriacetic acid. The chelation process stabilizes the copper ion, preventing it from participating in unwanted side reactions. The complex can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Iminodiacetic acid: A chelating agent with a similar structure but different binding properties.
Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent with applications in environmental chemistry.
Uniqueness
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is unique due to its specific coordination with copper ions, which imparts distinct chemical and physical properties. Its stability and effectiveness as a chelating agent make it valuable in various applications, particularly in processes involving copper ions.
Properties
CAS No. |
1188-47-2 |
---|---|
Molecular Formula |
C6H7CuNO6 |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Cu/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
KHWIJHRBPWWNAJ-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Key on ui other cas no. |
1188-47-2 |
Synonyms |
Cu-NTA cupric nitrilotriacetate cupric nitrilotriacetate hydrogen salt cupric nitrilotriacetate, ammonium salt cupric nitrilotriacetate, disodium salt cupric nitrilotriacetate, sodium salt |
Origin of Product |
United States |
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